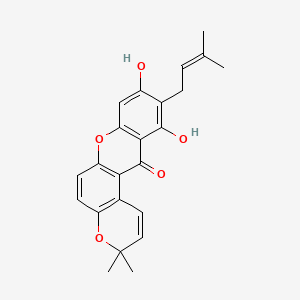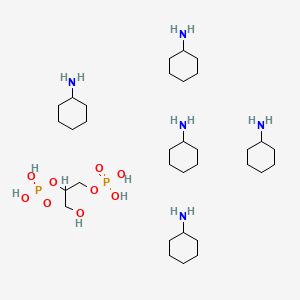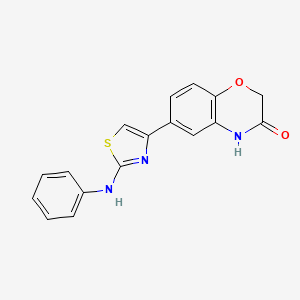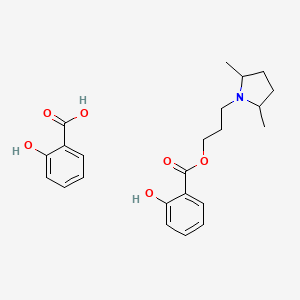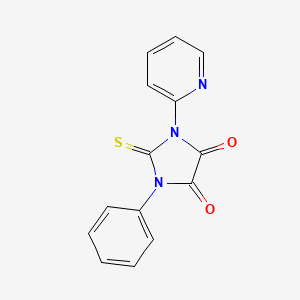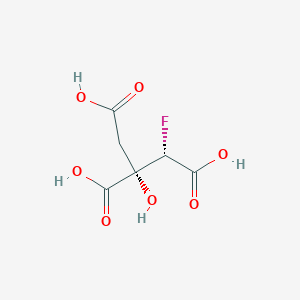
Gancaonin U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gancaonin U is a compound belonging to the class of organic compounds known as hydrophenanthrenes. These are phenanthrene derivatives where at least one ring carbon-carbon bond is substituted by hydrogenation. This compound has been detected in herbs and spices, making it a potential biomarker for the consumption of these foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Gancaonin U undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they generally occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions might introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Gancaonin U has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other compounds. In biology and medicine, this compound is investigated for its anti-inflammatory, antibacterial, and antiviral properties. It has shown promise in treating conditions such as acute pneumonia and other inflammatory diseases .
Mechanism of Action
The mechanism of action of Gancaonin U involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells. Additionally, this compound reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins. These actions are mediated through the inactivation of the mitogen-activated protein kinase and nuclear factor-kappa B signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Gancaonin U include other prenylated flavonoids such as Gancaonin N, Gancaonin I, and glycycoumarin. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its specific hydrogenation pattern and its unique biological activities. While other prenylated flavonoids also possess anti-inflammatory and antibacterial properties, this compound’s specific interactions with molecular targets make it a compound of particular interest in scientific research .
Properties
CAS No. |
134958-56-8 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6,8-bis(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |
InChI |
InChI=1S/C24H28O4/c1-13(2)5-8-17-16-10-7-15-11-20(25)21(26)12-19(15)22(16)24(28)18(23(17)27)9-6-14(3)4/h5-6,11-12,25-28H,7-10H2,1-4H3 |
InChI Key |
YJJXCOSDPIJFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C(=C1O)CC=C(C)C)O)O)O)C |
melting_point |
72 - 74 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



